molecular formula C12H11N3O2 B3133877 3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide CAS No. 400074-60-4

3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide

Cat. No.: B3133877
CAS No.: 400074-60-4
M. Wt: 229.23 g/mol
InChI Key: GXXCRYNGQMRAML-UHFFFAOYSA-N
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Description

3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide is a compound that features an imidazole ring, a phenyl group, and an oxopropanamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide can be achieved through several synthetic routes. One common method involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate amide precursor under basic conditions. The reaction typically employs aqueous sodium hydroxide in methanol, followed by recrystallization from hot methanol to obtain the product in good yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and cost-effectiveness.

Chemical Reactions Analysis

3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites in enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide can be compared with other imidazole-containing compounds, such as:

What sets this compound apart is its unique combination of an imidazole ring with an oxopropanamide moiety, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12(17)7-11(16)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCRYNGQMRAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255815
Record name 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400074-60-4
Record name 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400074-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide
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